N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound featuring a benzothiazole ring linked via an acetamide bridge to a 4,6-diaminopyrimidine moiety. The benzothiazole group is notable for its prevalence in medicinal chemistry due to its electron-deficient aromatic system, which enhances binding to biological targets such as enzymes and receptors . The 4,6-diaminopyrimidine core is a versatile scaffold with demonstrated antiviral, antibacterial, and anticancer activities, often attributed to its ability to participate in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c14-9-5-10(15)18-12(17-9)21-6-11(20)19-13-16-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,16,19,20)(H4,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOOANUFLKTDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminobenzenethiol with 4,6-diamino-2-chloropyrimidine under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which is subsequently cyclized to form the benzothiazole ring . Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency and yield of the synthesis . These methods offer advantages such as reduced reaction times and lower energy consumption, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has shown significant potential as an anticancer agent . It acts by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division .
Antiviral and Antibacterial Activities
Research indicates that this compound exhibits antiviral and antibacterial properties. It has been tested against various pathogens, showing inhibitory effects that suggest potential for development into therapeutic agents for infectious diseases .
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies, particularly in understanding the mechanisms of action of pyrimidine derivatives. Its interaction with specific molecular targets has been extensively documented, revealing insights into enzyme kinetics and inhibition pathways .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was found to inhibit cancer cell growth in vitro with an IC50 value of 15 µM against breast cancer cell lines. The mechanism was attributed to its ability to disrupt folate metabolism by inhibiting DHFR activity.
Case Study 2: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of this compound, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential use in treating bacterial infections resistant to conventional antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit enzymes involved in critical biological processes, such as DNA synthesis and repair . It can also interfere with cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs differ primarily in the substituent on the acetamide nitrogen. Key comparisons include:
Key Observations :
- Dihedral Angles : The angle between the pyrimidine and aromatic ring (phenyl, pyridinyl, etc.) ranges from 42° to 78°, influenced by steric and electronic effects of substituents. The benzothiazole group’s bulkiness may increase this angle compared to smaller substituents like fluorine or methyl .
- Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯N bonds stabilizing folded conformations. The benzothiazole’s sulfur atom may engage in S⋯π interactions, altering packing efficiency .
- Crystal Packing: Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) often form denser lattices (e.g., N-(3-nitrophenyl) derivative: Dx = 1.44 Mg/m³) compared to electron-donating groups (e.g., –CH₃: Dx = 1.33 Mg/m³) .
Pharmacological Activity
- Antibacterial Activity : N-(Pyridin-2-yl) and N-(pyrazin-2-yl) derivatives exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Anticancer Activity: Analogous diaminopyrimidine derivatives inhibit c-Fms kinase (IC₅₀ = 0.2 µM), a target in myeloid leukemia .
The benzothiazole moiety in the target compound may enhance bioactivity due to its proven role in topoisomerase inhibition and DNA intercalation in other drug candidates .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety linked to a sulfanyl group derived from 4,6-diaminopyrimidine. Its molecular formula is with a molecular weight of approximately 325.4 g/mol. The IUPAC name is 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition disrupts essential metabolic pathways in various organisms, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Its mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
- Antiviral Properties : There is evidence suggesting that derivatives of benzothiazole can act as inhibitors of viral replication, particularly against HIV and other viruses.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
